molecular formula C15H12BrF3N2O B4284515 N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea

N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No. B4284515
M. Wt: 373.17 g/mol
InChI Key: RELRMJWCDPZUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea, also known as BPTU, is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH). sEH is responsible for the metabolism of epoxyeicosatrienoic acids (EETs), which are important signaling molecules in the body. Inhibition of sEH has been shown to have a variety of beneficial effects, including anti-inflammatory, analgesic, and cardioprotective effects.

Mechanism of Action

N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea works by inhibiting sEH, which leads to increased levels of EETs. EETs have a variety of beneficial effects, including vasodilation, anti-inflammatory effects, and cardioprotective effects. By inhibiting sEH, N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea enhances the effects of EETs and leads to improved health outcomes.
Biochemical and physiological effects:
N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been shown to have a variety of biochemical and physiological effects. In animal models, N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been shown to reduce blood pressure, improve glucose tolerance, reduce inflammation, and protect against cardiac damage. These effects are likely due to the increased levels of EETs that result from sEH inhibition.

Advantages and Limitations for Lab Experiments

N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea is a useful tool for studying the effects of sEH inhibition in animal models. However, there are some limitations to its use. N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea is not selective for sEH and can also inhibit other enzymes, which can lead to off-target effects. Additionally, N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea has poor solubility in water, which can make dosing and administration challenging.

Future Directions

There are many potential future directions for research on N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea and sEH inhibition. One area of interest is the development of more selective sEH inhibitors that do not have off-target effects. Another area of interest is the development of more water-soluble sEH inhibitors that are easier to administer. Additionally, there is interest in studying the effects of sEH inhibition in human disease, as many of the studies to date have been done in animal models.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been extensively studied in animal models of various diseases, including hypertension, diabetes, and inflammation. In these models, N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been shown to have a variety of beneficial effects, including reducing blood pressure, improving glucose tolerance, and reducing inflammation.

properties

IUPAC Name

1-(2-bromo-4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrF3N2O/c1-9-5-6-13(12(16)7-9)21-14(22)20-11-4-2-3-10(8-11)15(17,18)19/h2-8H,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELRMJWCDPZUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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